- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273
Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)
930-96-1 structure
Product Name:3-Bromothiophene-2-carboxaldehyde
CAS 번호:930-96-1
MF:C5H3BrOS
메가와트:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079
Update Time:2024-10-26
3-Bromothiophene-2-carboxaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Bromothiophene-2-carboxaldehyde
- BUTTPARK 43\57-52
- 3-BROMOTHIOPHENE-2-CARBALDEHYDE
- 3-BROMO-2-FORMYLTHIOPHENE
- 3-BROMO-2-THIOPHENECARBALDEHYDE
- 3-Bromo-2-Formylthophene
- 3-Bromo-thiophene-2-carbaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde (ACI)
- 3-Bromo-2-thiophencarboxaldehyde
- 3-Bromothiophene-2-aldehyde
- 3-Bromothiophene-2-carboxaldehyde, 96%
- BP-10706
- MFCD00126680
- 3-bromothiophen-2-aldehyde
- Z1157754111
- B2934
- DB-024730
- PB25976
- SCHEMBL964511
- SY019172
- HY-W007753
- AC-25791
- EN300-97256
- AKOS005069326
- CS-W007753
- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
- 10X-0872
- W-204075
- 3-bromothiophene carboxaldehyde
- 930-96-1
- J-640132
- DTXSID20383882
- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
- J-800136
-
- MDL: MFCD00126680
- 인치: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
- InChIKey: BCZHCWCOQDRYGS-UHFFFAOYSA-N
- 미소: O=CC1=C(Br)C=CS1
- BRN: 109757
계산된 속성
- 정밀분자량: 189.90900
- 동위원소 질량: 189.909
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 1
- 복잡도: 96.4
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 2.1
- 토폴로지 분자 극성 표면적: 45.3A^2
실험적 성질
- 색과 성상: 미확정
- 밀도: 1.755 g/mL at 25 °C
- 융해점: 24-25°C
- 비등점: 115°C/20mmHg(lit.)
- 플래시 포인트: 110℃(230℉)(lit.)
- 굴절률: n20/D 1.635
- 수용성: Not miscible in water.
- PSA: 45.31000
- LogP: 2.32310
- 민감성: Air Sensitive
- 용해성: 미확정
3-Bromothiophene-2-carboxaldehyde 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319
- 경고성 성명: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: R20/21/22;R36/37/38
- 보안 지침: S26-S36/37/39-S22
-
위험물 표지:
- 위험 등급:IRRITANT
- 저장 조건:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
- 위험 용어:R20/21/22; R36/37/38
3-Bromothiophene-2-carboxaldehyde 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
?? ?? ??:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
3-Bromothiophene-2-carboxaldehyde 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017210-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 017210-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 5g |
£46.00 | 2022-03-01 | |
| Fluorochem | 017210-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 10g |
£72.00 | 2022-03-01 | |
| Fluorochem | 017210-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 25g |
£140.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123868-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 5g |
¥286.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123868-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 1g |
¥83.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123868-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 25g |
¥1210.90 | 2023-09-04 | |
| Alichem | A169000260-25g |
3-Bromothiophene-2-carbaldehyde |
930-96-1 | 97% | 25g |
$191.69 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 1g |
¥80 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 25g |
¥1080 | 2024-05-20 |
3-Bromothiophene-2-carboxaldehyde 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
참조
- Preparation of alkyl-substituted fused thiophenes, China, , ,
합성 방법 3
합성 방법 4
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
1.2 0 °C; 12 h, rt
참조
- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors, Liquid Crystals, 2017, 44(3), 557-565
합성 방법 5
합성 방법 6
반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,
합성 방법 7
합성 방법 8
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
참조
- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction, Macromolecules (Washington, 2013, 46(6), 2078-2091
합성 방법 9
합성 방법 10
반응 조건
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
참조
- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684
합성 방법 11
합성 방법 12
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
참조
- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors, Journal of the American Chemical Society, 2019, 141(47), 18806-18813
합성 방법 13
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C
1.2 12 h, rt
1.2 12 h, rt
참조
- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,
합성 방법 14
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C
참조
- Latent Carbene: Diaminomethylation of Thiophenes, European Journal of Organic Chemistry, 2022, 2022(40),
합성 방법 15
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
1.2 -
참조
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622
합성 방법 16
반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
참조
- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence, Chemistry - A European Journal, 2019, 25(31), 7475-7479
합성 방법 17
합성 방법 18
반응 조건
1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
참조
- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents, Advanced Functional Materials, 2010, 20(10), 1661-1669
합성 방법 19
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
참조
- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems, Journal of the American Chemical Society, 2014, 136(19), 7132-7139
합성 방법 20
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors, New Journal of Chemistry, 2015, 39(3), 2248-2255
3-Bromothiophene-2-carboxaldehyde Raw materials
- 3-Bromothiophene
- 2,3-Dibromothiophene
- N-Methylformanilide
- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine
- piperidine-1-carbaldehyde
- 1,1-Dichlorodimethyl ether
3-Bromothiophene-2-carboxaldehyde Preparation Products
3-Bromothiophene-2-carboxaldehyde 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
주문 번호:sfd9684
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
주문 번호:A10975
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:21
가격 ($):428.0
Email:sales@amadischem.com
3-Bromothiophene-2-carboxaldehyde 관련 문헌
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
930-96-1 (3-Bromothiophene-2-carboxaldehyde) 관련 제품
- 42877-08-7(2-Acetyl-3-bromothiophene)
- 30319-05-2(3-Bromo-2-methylthiophene)
- 36155-82-5(3-Bromo-5-methylthiophene-2-carboxadehyde)
- 36880-34-9(4-Bromo-5-ethylthiophene-2-carbaldehyde)
- 10135-00-9(3-Bromobenzobthiophene-2-carbaldehyde)
- 18791-75-8(4-bromothiophene-2-carbaldehyde)
- 25373-20-0(3,4-Dibromothiophene-2,5-dicarbaldehyde)
- 29421-75-8(4-bromo-5-methylthiophene-2-carbaldehyde)
- 32896-02-9(3,4-Dibromothiophene-2-carbaldehyde)
- 23688-07-5(3,5-DIBROMOTHIOPHENE-2-CARBALDEHYDE)